molecular formula C19H23N3O4S B12200322 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B12200322
M. Wt: 389.5 g/mol
InChI Key: JNJKTFPJKXQLMY-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a tetrahydroindazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Introduction of the methoxyphenyl group: This step involves the coupling of a methoxyphenyl derivative with the dioxidotetrahydrothiophene ring, often using palladium-catalyzed cross-coupling reactions.

    Construction of the tetrahydroindazole core: This can be synthesized through a cyclization reaction involving appropriate precursors, such as hydrazines and ketones.

    Formation of the carboxamide linkage: The final step involves the coupling of the tetrahydroindazole derivative with the dioxidotetrahydrothiophene-methoxyphenyl intermediate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction could yield various reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The unique structural features of the compound may make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: shares structural similarities with other indazole derivatives and dioxidotetrahydrothiophene-containing compounds.

Uniqueness

    Unique Structural Features: The combination of the dioxidotetrahydrothiophene ring, methoxyphenyl group, and tetrahydroindazole carboxamide moiety is unique, providing distinct chemical and biological properties.

    Potential Biological Activities: The specific arrangement of functional groups may confer unique biological activities not observed in similar compounds.

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide

InChI

InChI=1S/C19H23N3O4S/c1-26-15-6-4-5-13(11-15)20-19(23)18-16-7-2-3-8-17(16)22(21-18)14-9-10-27(24,25)12-14/h4-6,11,14H,2-3,7-10,12H2,1H3,(H,20,23)

InChI Key

JNJKTFPJKXQLMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4

Origin of Product

United States

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